2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride
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Description
“2-(5-Fluoro-2-methylindol-1-yl)ethanamine;hydrochloride” is a chemical compound . The CAS Number for this compound is 2470437-10-4. It is related to another compound, “2-(5-Fluoro-2-methyl-1h-indol-3-yl)ethanamine oxalate”, which has a CAS Number of 1177339-29-5 .
Molecular Structure Analysis
The InChI code for “2-(5-Fluoro-2-methyl-1h-indol-3-yl)ethanamine oxalate” is 1S/C11H13FN2.C2H2O4/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;3-1(4)2(5)6/h2-3,6,14H,4-5,13H2,1H3;(H,3,4)(H,5,6) . This code provides a way to represent the molecule’s structure in a textual format.Physical and Chemical Properties Analysis
The predicted boiling point of “2-(5-Fluoro-2-methylindol-3-yl)ethanamine;hydrochloride” is 356.5±37.0 °C, and its predicted density is 1.210±0.06 g/cm3 . The pKa is predicted to be 16.94±0.30 .Scientific Research Applications
DNA Binding and Cytotoxicity Studies
Research on Cu(II) complexes of tridentate ligands, including those similar to 2-(5-Fluoro-2-methylindol-1-yl)ethanamine hydrochloride, has shown promising DNA binding capabilities and minor structural changes in DNA. These complexes also demonstrated lower toxicity in various cancer cell lines, suggesting potential applications in cancer research and therapy (Kumar et al., 2012).
Antimicrobial and Antifungal Activity
Studies involving structurally related compounds have highlighted their efficacy in antimicrobial and antifungal applications. These compounds showed comparable or slightly better activity than standard medicinal agents against bacterial and fungal strains (Pejchal et al., 2015).
Synthesis in Medicinal Chemistry
The compound has been involved in the synthesis of key intermediates for medicinal purposes, such as in the creation of JAK2 kinase inhibitor AZD1480 (Semproli et al., 2020).
Biocidal Properties
Similar compounds have shown broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. This suggests potential applications in environmental and industrial biocide formulations (Walter & Cooke, 1997).
Inhibition of Enzyme Activity
Indole derivatives including compounds with structural similarities have shown inhibition of enzyme activities, which could be significant in developing treatments for bacterial resistance and other medical conditions (Héquet et al., 2014).
Characterization in Human Myometrium
Research involving serotonin receptors in the human myometrium has included compounds structurally similar to 2-(5-Fluoro-2-methylindol-1-yl)ethanamine hydrochloride. This research can contribute to our understanding of uterotonic therapies (Cordeaux et al., 2009).
Synthesis and Structural Characterization
Synthesis and structural characterization of related compounds have been explored in various studies, contributing to the development of novel chemical entities with potential therapeutic applications (Pejchal et al., 2011).
Properties
IUPAC Name |
2-(5-fluoro-2-methylindol-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-8-6-9-7-10(12)2-3-11(9)14(8)5-4-13;/h2-3,6-7H,4-5,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFYIPPEHPWWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)C=CC(=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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